molecular formula C8H13ClN2O B6176550 3-amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride CAS No. 2567497-25-8

3-amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride

Cat. No.: B6176550
CAS No.: 2567497-25-8
M. Wt: 188.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by its molecular structure, which includes an amino group (-NH2) attached to the first carbon of a propanone chain, and a methylated pyrrole ring at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of a 1,4-diketone with ammonia or an amine.

  • Methylation: The pyrrole ring is then methylated at the 5-position using a methylating agent such as methyl iodide or dimethyl sulfate.

  • Introduction of the Amino Group: The amino group is introduced at the 3-position of the propanone chain through a nucleophilic substitution reaction.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form an amine.

  • Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Nitro Derivatives: Oxidation of the amino group can yield nitro derivatives.

  • Amine Derivatives: Reduction of the compound can produce amine derivatives.

  • Substituted Pyrroles: Substitution reactions can lead to the formation of various substituted pyrroles.

Scientific Research Applications

3-Amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding the role of pyrrole derivatives in cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The pyrrole ring can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

3-Amino-1-(5-methyl-1H-pyrrol-2-yl)propan-1-one hydrochloride is similar to other pyrrole derivatives, such as indole and pyrazole. its unique structure, particularly the presence of the amino group and the methylated pyrrole ring, distinguishes it from these compounds. Other similar compounds include:

  • Indole: A heterocyclic aromatic organic compound with a bicyclic structure.

  • Pyrazole: A five-membered ring containing two nitrogen atoms at non-adjacent positions.

Properties

CAS No.

2567497-25-8

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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